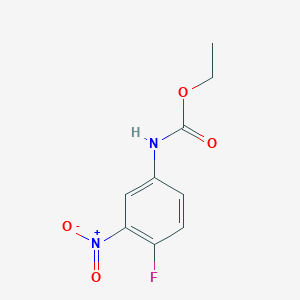
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide, commonly known as DFPMS, is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields.
作用机制
The mechanism of action of DFPMS is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. DFPMS has been shown to selectively inhibit the activity of carbonic anhydrase II, which is found in high concentrations in the kidneys, eyes, and brain. This inhibition of carbonic anhydrase II activity can lead to a decrease in the production of bicarbonate ions, which can have a number of physiological effects.
Biochemical and Physiological Effects
DFPMS has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the inhibition of tumor growth. DFPMS has also been shown to have anti-inflammatory effects, which may be due to its inhibition of carbonic anhydrase activity.
实验室实验的优点和局限性
DFPMS has a number of advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, DFPMS has some limitations, including its potential toxicity and its specificity for carbonic anhydrase II, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on DFPMS. One area of research is the development of new compounds that are based on the structure of DFPMS but have improved properties, such as increased selectivity for specific carbonic anhydrase isoforms or decreased toxicity. Another area of research is the study of the physiological effects of DFPMS in vivo, which may help to identify potential therapeutic applications for the compound. Finally, the use of DFPMS as a tool for the study of protein-ligand interactions and enzyme inhibition may lead to new insights into the mechanisms of these processes.
合成方法
DFPMS can be synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with benzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final product is obtained by reacting the resulting intermediate with methanesulfonyl chloride. The yield of the synthesis process is typically high, and the purity of the product can be improved through recrystallization.
科学研究应用
DFPMS has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of pharmaceuticals, and as a tool for the study of enzyme inhibition and protein-ligand interactions. DFPMS has also been shown to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-12-7-6-11(8-13(12)15)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQIDNFWZDCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)
![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)



![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)
![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)

![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
